molecular formula C19H26N4O8 B14684761 H-Tyr-Glu-Ala-Gly-OH CAS No. 25585-14-2

H-Tyr-Glu-Ala-Gly-OH

Cat. No.: B14684761
CAS No.: 25585-14-2
M. Wt: 438.4 g/mol
InChI Key: RLMHQBMVZDYXMR-BPNCWPANSA-N
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Description

H-Tyr-Glu-Ala-Gly-OH is a tetrapeptide composed of the amino acids tyrosine, glutamic acid, alanine, and glycine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Glu-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The amino acids are then sequentially added in a specific order (alanine, glutamic acid, and tyrosine) using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form peptide bonds .

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Glu-Ala-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with modified sequences .

Scientific Research Applications

H-Tyr-Glu-Ala-Gly-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr-Glu-Ala-Gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Leu-Ala-NH2: A tripeptide with similar amino acid composition but different sequence and functional group.

    H-Tyr-Glu-Gly-OH: A tripeptide missing the alanine residue.

    H-Tyr-Glu-Ala-Ala-OH: A tetrapeptide with an additional alanine residue.

Uniqueness

H-Tyr-Glu-Ala-Gly-OH is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (glutamic acid) residues, which can influence its solubility and interactions with other molecules. This combination of amino acids can provide distinct properties that are valuable for various research and industrial applications .

Properties

CAS No.

25585-14-2

Molecular Formula

C19H26N4O8

Molecular Weight

438.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(6-7-15(25)26)23-18(30)13(20)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1

InChI Key

RLMHQBMVZDYXMR-BPNCWPANSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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